Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate
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Overview
Description
Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound characterized by its unique structure, which includes both phenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with 2-hydroxyaniline and isopropanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phosphonate esters.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl and hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in the development of new drugs or treatments for various diseases.
Industry
In industrial applications, this compound is used as an additive in the production of polymers and other materials. Its unique properties can enhance the performance and stability of these materials.
Mechanism of Action
The mechanism of action of Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to active sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A well-known compound with similar structural features, used in the production of polycarbonate plastics and epoxy resins.
Triphenylphosphine: Another organophosphorus compound, commonly used as a reagent in organic synthesis.
Uniqueness
Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate is unique due to its combination of phenyl, hydroxyphenyl, and phosphonate groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[anilino-di(propan-2-yloxy)phosphorylmethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO4P/c1-14(2)23-25(22,24-15(3)4)19(17-12-8-9-13-18(17)21)20-16-10-6-5-7-11-16/h5-15,19-21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNADCFRUNJXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1O)NC2=CC=CC=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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